Superior PSAC Inhibitory Potency (pIC50 7.9) vs. Closest Structural Analog Compound 1 (pIC50 7.3)
In the sorbitol-mediated lysis assay, which directly measures PSAC channel function in trophozoite-infected red blood cells, the target compound (compound 2) achieved a pIC50 of 7.9, indicating approximately 4-fold higher molar potency than the closest analog PSAC inhibitor compound 1, which exhibited a pIC50 of 7.3 under identical assay conditions [1]. This quantitative difference corresponds to IC50 values of roughly 12.6 nM for compound 2 versus 50 nM for compound 1, a separation that is experimentally meaningful for dose-response studies and in vivo dosing regimens.
| Evidence Dimension | PSAC channel inhibition (sorbitol-mediated lysis protection assay) |
|---|---|
| Target Compound Data | pIC50 = 7.9 (IC50 ≈ 12.6 nM) |
| Comparator Or Baseline | PSAC inhibitor compound 1: pIC50 = 7.3 (IC50 ≈ 50 nM) |
| Quantified Difference | ΔpIC50 = 0.6 log units (approximately 4-fold higher potency) |
| Conditions | Trophozoite-infected human RBCs; sorbitol-mediated lysis assay; nutrient-restricted media (RM + Serum) |
Why This Matters
For researchers sourcing PSAC inhibitors, this 4-fold potency advantage translates to lower compound consumption, extended dynamic range in dose-response experiments, and reduced risk of off-target effects at concentrations required for full target engagement.
- [1] Molina I, Mansell R, Liang R, Crespo B, Puente M, Franco V, Viera S, Camino I, Saadeddin A, Bellotti P, et al. The critical role of PSAC channel in malaria parasite survival is driven home by phenotypic screening under relevant nutrient levels. Cell Chem Biol. 2025;32(6):826-838.e13. View Source
